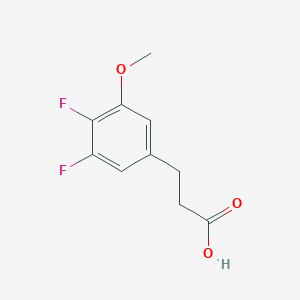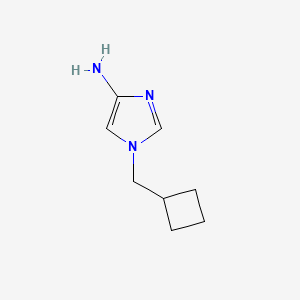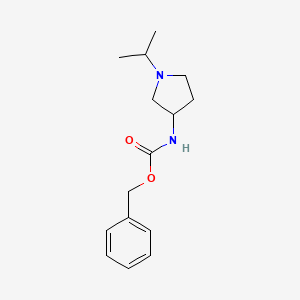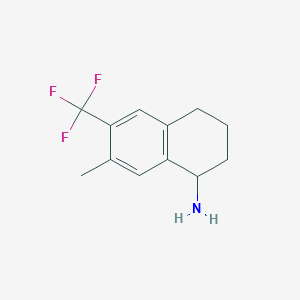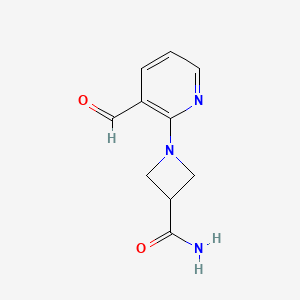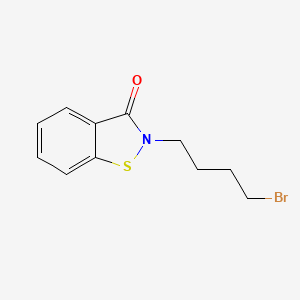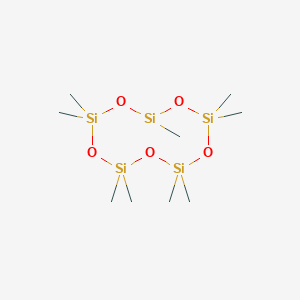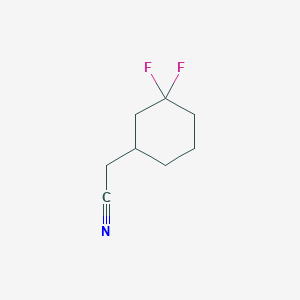
1-(Chloromethyl)-1-propylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-propylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a propyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-propylcyclobutane can be synthesized through several methods. One common approach involves the chloromethylation of 1-propylcyclobutane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction conditions often require a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-1-propylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Alcohols and ethers.
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
科学的研究の応用
1-(Chloromethyl)-1-propylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-propylcyclobutane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
1-(Chloromethyl)cyclobutane: Similar structure but lacks the propyl group, leading to different reactivity and applications.
1-(Bromomethyl)-1-propylcyclobutane: Similar but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
1-(Chloromethyl)-1-butylcyclobutane: Similar but with a butyl group instead of a propyl group, influencing its physical and chemical properties.
Uniqueness: 1-(Chloromethyl)-1-propylcyclobutane is unique due to the combination of the cyclobutane ring, chloromethyl group, and propyl group.
特性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC名 |
1-(chloromethyl)-1-propylcyclobutane |
InChI |
InChI=1S/C8H15Cl/c1-2-4-8(7-9)5-3-6-8/h2-7H2,1H3 |
InChIキー |
RRKRJYBRXCVGGR-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


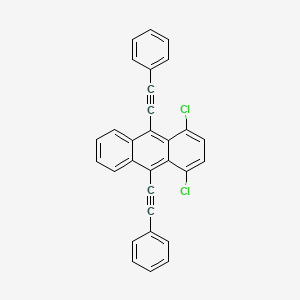
![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
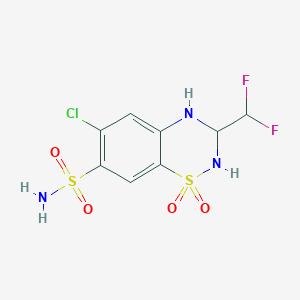
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
